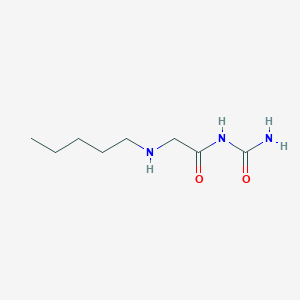
N-Carbamoyl-N~2~-pentylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(N-Pentylglycyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of 1-(N-Pentylglycyl)urea, which includes a pentyl group attached to the nitrogen atom of the glycyl moiety, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
準備方法
The synthesis of 1-(N-Pentylglycyl)urea can be achieved through several synthetic routes. One common method involves the reaction of pentylamine with glycine to form N-pentylglycine, which is then reacted with an isocyanate to yield 1-(N-Pentylglycyl)urea. The reaction conditions typically involve the use of a solvent such as water or an organic solvent, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for 1-(N-Pentylglycyl)urea may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as indium triflate or lanthanum triflate, can also enhance the efficiency of the synthesis .
化学反応の分析
1-(N-Pentylglycyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as amines or thiols replace the pentyl group.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield glycine and pentylamine
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions include oxidized or reduced derivatives, substituted ureas, and hydrolyzed products.
科学的研究の応用
1-(N-Pentylglycyl)urea has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(N-Pentylglycyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
1-(N-Pentylglycyl)urea can be compared with other urea derivatives, such as N,N’-dimethylurea and N,N’-diethylurea. These compounds share similar structural features but differ in the nature of the substituents attached to the nitrogen atoms. The presence of the pentyl group in 1-(N-Pentylglycyl)urea imparts unique properties, such as increased hydrophobicity and altered reactivity, which can influence its applications and effectiveness in various fields .
Similar compounds include:
- N,N’-Dimethylurea
- N,N’-Diethylurea
- N-Phenylurea
- N-Benzylurea
These compounds are used in similar applications but may exhibit different chemical and physical properties due to variations in their substituents.
特性
CAS番号 |
138224-23-4 |
|---|---|
分子式 |
C8H17N3O2 |
分子量 |
187.24 g/mol |
IUPAC名 |
N-carbamoyl-2-(pentylamino)acetamide |
InChI |
InChI=1S/C8H17N3O2/c1-2-3-4-5-10-6-7(12)11-8(9)13/h10H,2-6H2,1H3,(H3,9,11,12,13) |
InChIキー |
ANOJZBJDKAWUFS-UHFFFAOYSA-N |
正規SMILES |
CCCCCNCC(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)




![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)
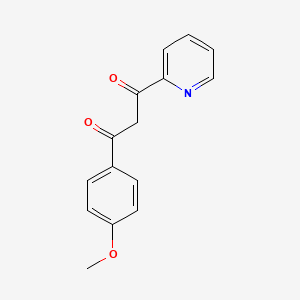

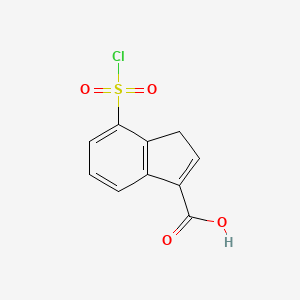
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
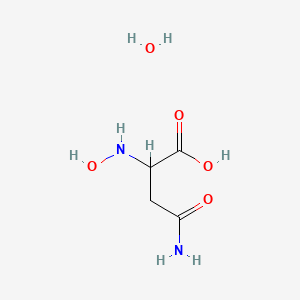
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
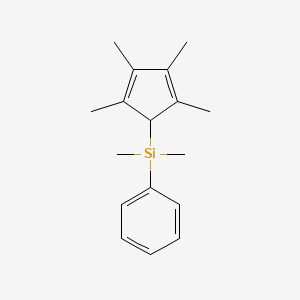
![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
